Ytterbium(III) chloride hexahydrate

CAS No.:

Cat. No.: VC13510207

Molecular Formula: Cl3H12O6Yb

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl3H12O6Yb |

|---|---|

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | trichloroytterbium;hexahydrate |

| Standard InChI | InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

| Standard InChI Key | LEYFXTUKPKKWMP-UHFFFAOYSA-K |

| Canonical SMILES | O.O.O.O.O.O.Cl[Yb](Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

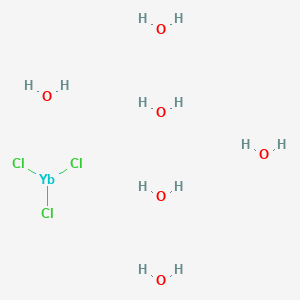

Ytterbium(III) chloride hexahydrate is defined by the formula Cl₃Yb·6H₂O, with a molecular weight of 387.49 g/mol (anhydrous component: 279.40 g/mol) . The compound crystallizes in a hydrate structure where six water molecules coordinate the Yb³⁺ ion, forming an octahedral geometry. This configuration enhances its solubility in polar solvents, making it suitable for aqueous-phase reactions .

Crystallographic and Electronic Properties

The Yb³⁺ ion exhibits a valence electron configuration of , resulting in a single unpaired -electron . This electronic structure contributes to its paramagnetic behavior and influences its catalytic activity. The lanthanide contraction effect reduces the ionic radius of Yb³⁺ to 0.99 Å, comparable to biologically relevant ions like Ca²⁺ and Mg²⁺, enabling its integration into biochemical systems .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 19423-87-1, 10035-01-5 | |

| Molecular Formula | Cl₃Yb·6H₂O | |

| Molecular Weight | 387.49 g/mol | |

| Ionic Radius (Yb³⁺) | 0.99 Å | |

| Symmetry Group | (infrared-derived) |

Synthesis and Production

Anhydrous Ytterbium(III) Chloride Synthesis

The anhydrous form (YbCl₃) is synthesized via the ammonium chloride route:

-

Step 1: Ytterbium oxide (Yb₂O₃) reacts with ammonium chloride (NH₄Cl) at elevated temperatures to form ammonium pentachloroytterbate:

.

2. Step 2: Thermal decomposition of under vacuum at 350–400°C yields anhydrous YbCl₃:

Hydration to Hexahydrate

The anhydrous compound is subsequently dissolved in water and recrystallized under controlled humidity to form the hexahydrate . This process ensures the retention of crystalline integrity and avoids hydrolysis, which could lead to oxychloride byproducts.

Chemical Reactivity and Catalytic Applications

Lewis Acid Catalysis

YbCl₃·6H₂O acts as a strong Lewis acid due to its high charge density and small ionic radius. It facilitates:

-

Aldol Reactions: Enhances enantioselectivity in carbonyl-alkene condensations .

-

Pictet-Spengler Reactions: Accelerates the formation of tetrahydro-β-carbolines, critical in alkaloid synthesis .

-

Reductive Dehalogenation: When combined with NiCl₂, it catalyzes the removal of halogens from aryl halides, a key step in pollutant degradation .

Biological and Diagnostic Uses

The compound’s biocompatibility and radiopacity make it suitable for:

-

Digestion Tracking: Yb³⁺ ions are administered orally to study nutrient absorption kinetics in animals .

-

DNA Microarrays: Serves as a co-catalyst in oligonucleotide immobilization, improving hybridization efficiency .

Physical and Thermodynamic Properties

Solubility and Stability

YbCl₃·6H₂O is highly soluble in water (solubility >500 g/L at 25°C) and polar organic solvents like ethanol. Its thermal stability is limited; dehydration occurs above 100°C, forming anhydrous YbCl₃ .

Spectroscopic Features

Infrared spectroscopy reveals four active vibrational modes ( symmetry), attributed to Yb–Cl stretching and H₂O bending . Electronic transitions between - and -orbitals complicate UV-Vis analysis, necessitating advanced techniques like X-ray absorption spectroscopy for precise characterization .

Industrial and Research Relevance

Emerging Applications

Recent studies explore its use in:

-

Luminescent Materials: Yb³⁺-doped phosphors for LED technology.

-

Quantum Computing: Qubit integration due to long electron spin coherence times.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume